

Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate*

Cat. No.: *B1404871*

[Get Quote](#)

An In-Depth Technical Guide to **Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate**: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

The relentless pursuit of novel chemical entities with superior pharmacological profiles has led drug discovery programs to explore beyond the traditional flat, aromatic ring systems. Spirocyclic scaffolds, characterized by their inherent three-dimensionality, have emerged as "privileged structures" capable of conferring significant advantages in potency, selectivity, and physicochemical properties.^{[1][2]} Among these, the 2,5-diazaspiro[3.4]octane core, a rigid framework comprising a fused azetidine and pyrrolidine ring, is a building block of increasing importance. This guide provides a comprehensive technical overview of **Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate**, a key intermediate for accessing this valuable chemical space. We will delve into its chemical properties, synthesis, reactivity, and strategic applications, offering field-proven insights for researchers, chemists, and drug development professionals.

The Strategic Value of the 2,5-Diazaspiro[3.4]octane Scaffold

The transition from two-dimensional to three-dimensional molecular architectures is a cornerstone of modern medicinal chemistry. Increasing the fraction of sp^3 -hybridized carbons

(Fsp³) in a molecule often correlates with enhanced clinical success.[\[2\]](#) Spirocycles are exemplary in this regard, offering a rigid, well-defined exit vector for substituents, which allows for precise interaction with biological targets.[\[1\]](#)[\[3\]](#)

The 2,5-diazaspiro[3.4]octane scaffold provides several key advantages:

- Structural Rigidity: The spirocyclic fusion locks the conformation of the two nitrogen-containing rings, reducing the entropic penalty upon binding to a target protein.
- Improved Physicochemical Properties: The non-planar structure can disrupt crystal packing, leading to increased solubility, and the quaternary spiro-carbon can block sites of metabolism, enhancing metabolic stability.[\[1\]](#)
- Versatile Derivatization: The two distinct nitrogen atoms serve as anchor points for introducing diverse chemical functionalities, enabling the exploration of extensive structure-activity relationships (SAR).

Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate is a strategically protected version of this core. The benzyl carbamate (Cbz) group at the N5 position provides a stable protecting group that allows for selective functionalization of the N2 secondary amine, making it an indispensable tool for multi-step synthetic campaigns.

Physicochemical Properties

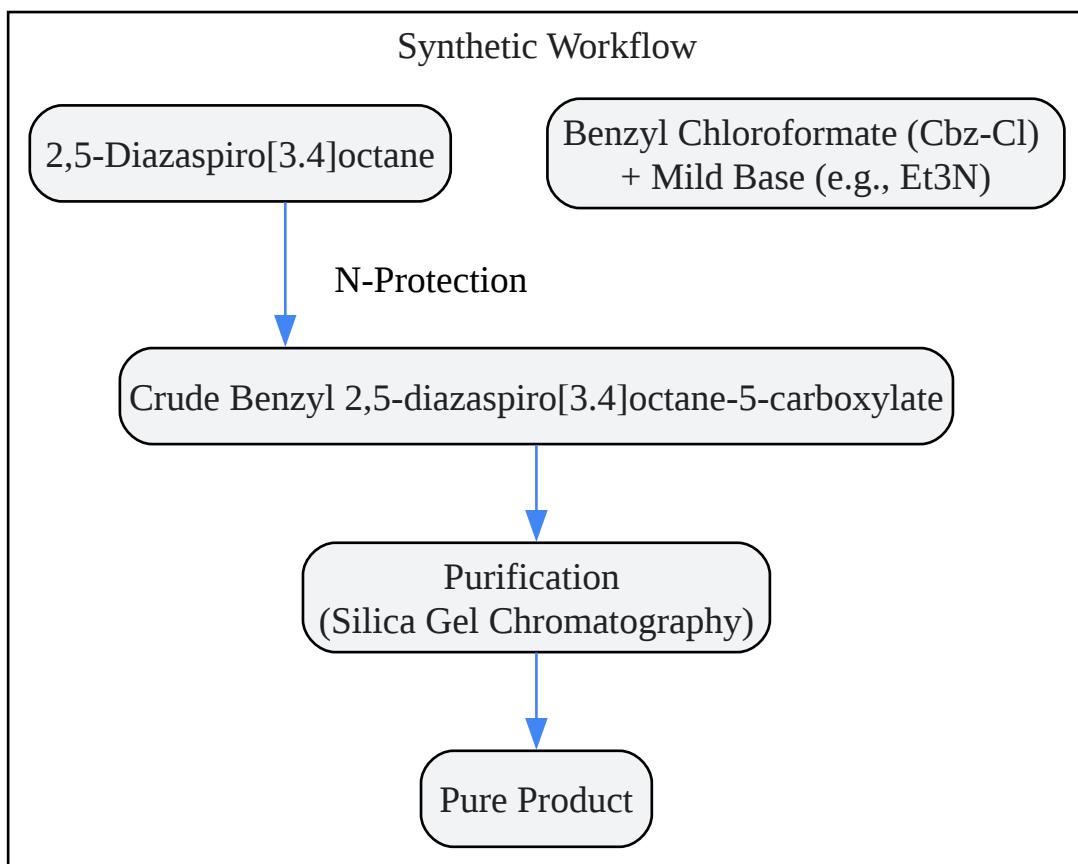
Precise, quantitative data for specialized intermediates like **Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate** is often proprietary or batch-dependent. However, its structural features allow for an expert assessment of its key properties.

Property	Value / Description	Source
CAS Number	1160248-45-2	[4]
Molecular Formula	C ₁₄ H ₁₈ N ₂ O ₂	[4][5]
Molecular Weight	246.30 g/mol	[4][5][6]
Appearance	Typically an off-white to pale yellow solid.	Inferred from structure
Solubility	Expected to be soluble in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and methanol. Poorly soluble in water.	Inferred from structure
Stability & Storage	Stable under standard laboratory conditions. Should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents.[7]	[7]

Note: The hydrochloride salt (CAS No. 2204460-70-6) has a molecular formula of C₁₄H₁₉ClN₂O₂ and a molecular weight of 282.77 g/mol .[8]

Synthesis and Purification

The synthesis of the title compound hinges on the selective protection of the parent 2,5-diazaspiro[3.4]octane diamine. The parent scaffold itself can be constructed through various advanced organic chemistry methods, including multi-step sequences involving ring-closing metathesis or intramolecular aminations.[9][10] The critical step for generating the title compound is the selective N-protection.



[Click to download full resolution via product page](#)

Figure 1: General workflow for the synthesis of the title compound.

Experimental Protocol: Selective N-Protection

This protocol describes the synthesis of **Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate** from the parent diamine.

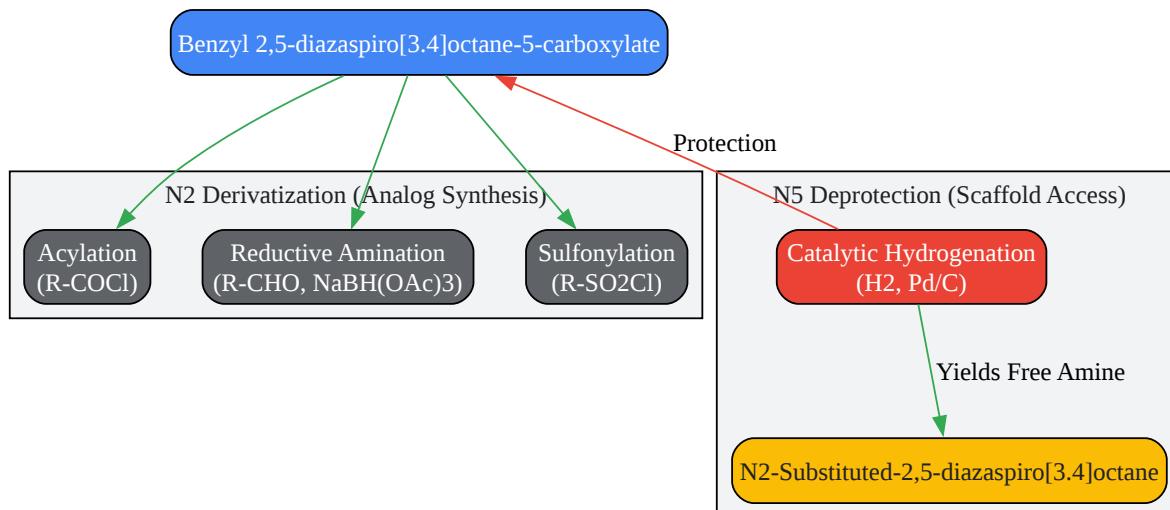
Causality: The choice of a mild, non-nucleophilic base like triethylamine (Et₃N) is crucial. It neutralizes the HCl generated during the reaction without competing with the amine nucleophile. Dichloromethane is an excellent solvent as it is inert and readily dissolves both reactants. Performing the reaction at 0 °C helps to control the exothermicity and minimize side reactions, ensuring selective mono-protection.

- Preparation: Dissolve 2,5-diazaspiro[3.4]octane (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

- Basification: Add triethylamine (1.1 eq) to the solution.
- Cooling: Cool the reaction mixture to 0 °C using an ice bath.
- Reagent Addition: Slowly add a solution of Benzyl Chloroformate (Cbz-Cl) (1.0 eq) in DCM dropwise over 30 minutes.
- Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and filter.
- Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure product.

Chemical Reactivity: A Dual-Functionality Platform

The title compound is a versatile intermediate precisely because of its two distinct reactive sites: the un-protected secondary amine at N2 and the protected carbamate at N5.



[Click to download full resolution via product page](#)

Figure 2: Key reactivity pathways for derivatization and deprotection.

Reactivity at the N2 Position: The Gateway to Analogs

The secondary amine at the N2 position is a nucleophile and serves as the primary handle for building a library of analogs.

Protocol Example: N2 Acylation

- Dissolve **Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate** (1.0 eq) and a base (e.g., DIPEA, 1.5 eq) in DCM.
- Cool the mixture to 0 °C.
- Add the desired acid chloride (R-COCl) (1.1 eq) dropwise.
- Stir at room temperature until the reaction is complete (monitor by TLC).
- Perform an aqueous workup and purify by chromatography.

Reactivity at the N5 Position: The Deprotection Strategy

The Cbz group is a robust protecting group that can be selectively removed under specific conditions, most commonly catalytic hydrogenation. This unmasks the N5 amine for further modification if needed, or more commonly, is the final step in a synthesis.

Causality: Palladium on carbon is a highly effective heterogeneous catalyst for cleaving the benzylic C-O bond of the carbamate in the presence of hydrogen gas. Methanol is a common solvent as it readily dissolves the substrate and does not interfere with the catalysis.

Protocol: Cbz Deprotection via Hydrogenation

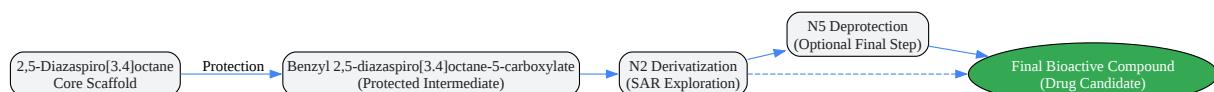
- Dissolve the Cbz-protected substrate (1.0 eq) in methanol.
- Carefully add Palladium on Carbon (Pd/C, 10% w/w, ~0.05 eq) to the solution.
- Secure the flask to a hydrogenation apparatus.
- Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.
- Stir the reaction under a hydrogen atmosphere (typically a balloon or at 50 psi) for 4-12 hours.
- Once complete, carefully purge the flask with nitrogen or argon.
- Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
- Concentrate the filtrate under reduced pressure to yield the deprotected product.

Applications in Medicinal Chemistry

The true value of **Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate** lies in its role as a key intermediate for synthesizing bioactive molecules. The rigid spirocyclic core allows medicinal chemists to project substituents into precise regions of a target's binding pocket.

Derivatives of the diazaspiro[3.4]octane scaffold have shown significant promise in several therapeutic areas:

- Antimalarials: A novel series demonstrated low nanomolar activity against the blood stage of *Plasmodium falciparum* and possessed transmission-blocking potential.[11][12]
- Antidepressants: Aryl-spirocyclic diamine derivatives have been designed and synthesized as potential multimodal monoaminergic compounds, showing inhibitory activity against serotonin transporters (SERT) and receptors (5-HT₃A R).[13]
- General CNS and Receptor Targeting: The scaffold has been used to generate libraries targeting muscarinic acetylcholine receptors (mAChR), potassium channels, and neurotransmitter transporters.[3][10]



[Click to download full resolution via product page](#)

Figure 3: Logical progression from core scaffold to drug candidate.

Safety and Handling

As with any fine chemical, proper safety protocols must be observed.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[7]
- Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.[7]
- First Aid: In case of eye contact, rinse cautiously with water for several minutes.[7] If on skin, wash with plenty of soap and water.[7] If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate is more than just a chemical intermediate; it is a critical entry point into the rich, three-dimensional chemical space of spirocyclic diamines. Its well-defined structure, coupled with the orthogonal reactivity of its two nitrogen centers, provides chemists with a powerful platform for the rational design of novel therapeutics. By enabling precise control over molecular shape and substituent orientation, this building block facilitates the development of next-generation drug candidates with potentially superior efficacy, selectivity, and pharmacokinetic profiles. Its successful application in antimalarial and antidepressant programs underscores the immense potential held within this versatile scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methyl-2,5-diazaspiro[3.4]octan-6-one | Benchchem [benchchem.com]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. Spirocyclic Diamine Scaffolds for Medicinal Chemistry [gdb.unibe.ch]
- 4. 1160248-45-2|Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate|BLD Pharm [bldpharm.com]
- 5. appretech.com [appretech.com]
- 6. 3038479-94-3|Benzyl (S)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate|BLD Pharm [bldpharm.com]
- 7. fishersci.es [fishersci.es]
- 8. 2204460-70-6|Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate hydrochloride|BLD Pharm [bldpharm.com]
- 9. Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1404871#benzyl-2-5-diazaspiro-3-4-octane-5-carboxylate-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com